molecular formula C9H18N4 B073086 Guanacline CAS No. 1463-28-1

Guanacline

Cat. No.: B073086
CAS No.: 1463-28-1
M. Wt: 182.27 g/mol
InChI Key: WQVAYGCXSJMPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Guanacline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Properties

CAS No.

1463-28-1

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine

InChI

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12)

InChI Key

WQVAYGCXSJMPRT-UHFFFAOYSA-N

SMILES

CC1=CCN(CC1)CCN=C(N)N

Canonical SMILES

CC1=CCN(CC1)CCN=C(N)N

Key on ui other cas no.

1463-28-1
1562-71-6

Related CAS

1562-71-6 (sulfate[1:1])

Synonyms

cyclazenine
guanacline
guanacline sulfate
guanacline sulfate (1:1)
guanacline sulfate (1:1), dihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanacline
Reactant of Route 2
Guanacline
Reactant of Route 3
Guanacline
Reactant of Route 4
Reactant of Route 4
Guanacline
Reactant of Route 5
Reactant of Route 5
Guanacline
Reactant of Route 6
Guanacline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.